![molecular formula C16H19NO4 B2784861 1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705338-80-2](/img/structure/B2784861.png)
1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of a compound is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances .Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways . These could potentially include pathways involved in cell growth and proliferation (relevant to its anti-tumor activity), bacterial growth (relevant to its antibacterial activity), oxidative stress responses (relevant to its anti-oxidative activity), and viral replication (relevant to its anti-viral activity).
Result of Action
Given the biological activities exhibited by benzofuran compounds, it is likely that the compound exerts its effects at the molecular and cellular levels by interacting with its targets and disrupting the normal functioning of the associated biochemical pathways .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, which makes it an ideal compound for screening and testing in drug discovery. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one. One of the major areas of research is the development of this compound-based drugs for the treatment of inflammatory diseases. Additionally, the potential of this compound as a neuroprotective and cardioprotective agent needs to be further explored. Furthermore, the mechanism of action of this compound needs to be elucidated to understand its therapeutic potential fully. Finally, the pharmacokinetics and toxicity of this compound need to be studied to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound possesses anti-inflammatory, neuroprotective, and cardioprotective properties, making it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one involves the reaction of 2-hydroxybenzaldehyde and 1,3-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid. The product obtained from this reaction is then treated with piperidine and acetic anhydride to yield this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
1'-(2-ethoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. This makes it a promising candidate for the development of anti-inflammatory drugs.
Safety and Hazards
properties
IUPAC Name |
1'-(2-ethoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-10-14(18)17-9-5-8-16(11-17)13-7-4-3-6-12(13)15(19)21-16/h3-4,6-7H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEADILSCFOIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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